![molecular formula C11H21NO B11907786 4-Propyl-1-oxa-4-azaspiro[4.5]decane CAS No. 74255-57-5](/img/structure/B11907786.png)
4-Propyl-1-oxa-4-azaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Propyl-1-oxa-4-azaspiro[45]decane is a spiro compound characterized by a unique structure that includes a spiro junction between a cyclohexane ring and an oxazolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propyl-1-oxa-4-azaspiro[4.5]decane typically involves the reaction of cyclohexanone with propylamine and ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the spiro structure. The process involves:
- The intermediate then reacts with ethylene oxide to form the final spiro compound.
Cyclohexanone: reacting with to form an intermediate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Propyl-1-oxa-4-azaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
4-Propyl-1-oxa-4-azaspiro[4.5]decane has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in studies to understand its interactions with biological molecules and its potential effects on biological systems.
Wirkmechanismus
The mechanism of action of 4-Propyl-1-oxa-4-azaspiro[4.5]decane involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Oxa-4-azaspiro[4.5]decane: A similar spiro compound without the propyl group.
1,4-Dioxa-8-azaspiro[4.5]decane: Another spiro compound with different ring structures.
Uniqueness
4-Propyl-1-oxa-4-azaspiro[4.5]decane is unique due to the presence of the propyl group, which can influence its chemical properties and interactions. This makes it distinct from other spiro compounds and potentially more suitable for specific applications.
Eigenschaften
CAS-Nummer |
74255-57-5 |
|---|---|
Molekularformel |
C11H21NO |
Molekulargewicht |
183.29 g/mol |
IUPAC-Name |
4-propyl-1-oxa-4-azaspiro[4.5]decane |
InChI |
InChI=1S/C11H21NO/c1-2-8-12-9-10-13-11(12)6-4-3-5-7-11/h2-10H2,1H3 |
InChI-Schlüssel |
JFIXPSSWBIAZBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1CCOC12CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



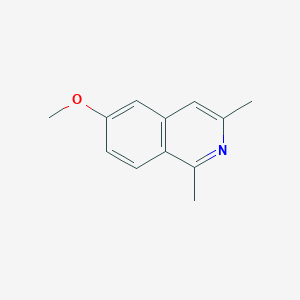





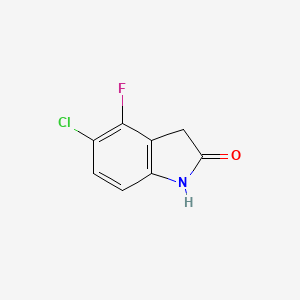
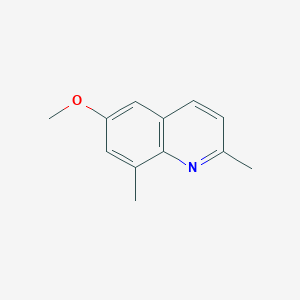
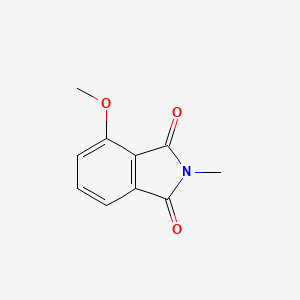
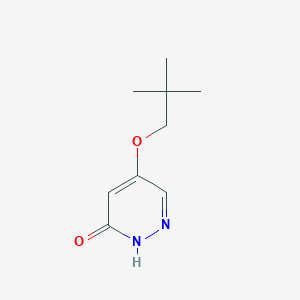

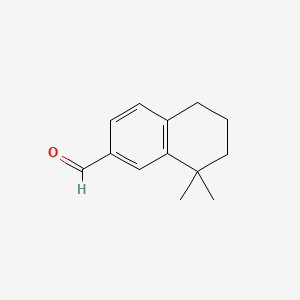
![(NZ)-N-[(2-methylquinazolin-4-yl)methylidene]hydroxylamine](/img/structure/B11907811.png)
